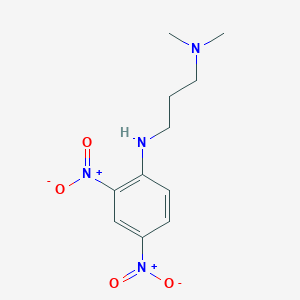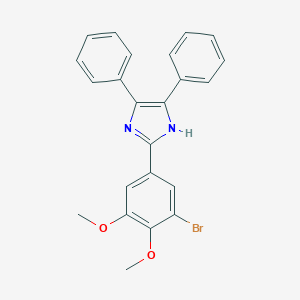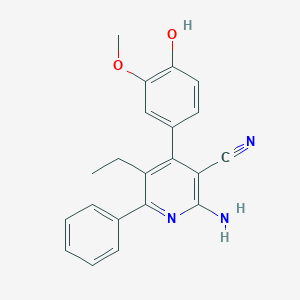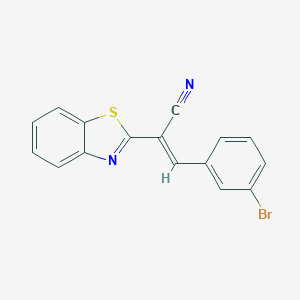
N1-(2,4-dinitrophenyl)-N3,N3-dimethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine is an organic compound characterized by the presence of a 2,4-dinitrophenyl group attached to a dimethylated propane-1,3-diamine backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine typically involves the following steps:
-
Nitration of Phenyl Group: : The initial step involves the nitration of a phenyl group to introduce nitro groups at the 2 and 4 positions. This is usually achieved by treating phenyl compounds with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
-
Formation of Propane-1,3-diamine Backbone: : The propane-1,3-diamine backbone is synthesized separately, often through the reaction of 1,3-dibromopropane with ammonia or a primary amine under basic conditions.
-
Coupling Reaction: : The final step involves coupling the 2,4-dinitrophenyl group with the dimethylated propane-1,3-diamine. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of phenyl compounds using industrial nitration units.
Continuous Flow Synthesis: Utilizing continuous flow reactors for the formation of the propane-1,3-diamine backbone to ensure consistent quality and yield.
Automated Coupling: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
-
Reduction: : Reduction of the nitro groups can yield amine derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Chlorine gas (Cl₂) for halogenation or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Production of amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine has diverse applications in scientific research:
-
Biology: : Employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
-
Medicine: : Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
-
Industry: : Utilized in the production of dyes, pigments, and explosives due to its reactive nitro groups.
Mécanisme D'action
The mechanism by which N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine exerts its effects involves:
Molecular Targets: The compound interacts with nucleophilic sites on proteins and enzymes, forming covalent bonds that can inhibit or modify their activity.
Pathways Involved: It can disrupt cellular processes by interfering with enzyme function, leading to altered metabolic pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
2,4-Dinitrophenol: Used historically as a weight loss agent and in the manufacture of explosives.
2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments.
Uniqueness
N’-(2,4-Dinitro-phenyl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other dinitrophenyl compounds. Its dimethylated propane-1,3-diamine backbone provides additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C11H16N4O4 |
|---|---|
Poids moléculaire |
268.27g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H16N4O4/c1-13(2)7-3-6-12-10-5-4-9(14(16)17)8-11(10)15(18)19/h4-5,8,12H,3,6-7H2,1-2H3 |
Clé InChI |
BWWVFSVVGTUGGW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CN(C)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B416373.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B416376.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B416378.png)
![5-[4-(diethylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416379.png)
![3,3-dimethyl-5-phenyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416380.png)
methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B416381.png)
![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B416384.png)
![10-[4-(phenylsulfonyl)benzoyl]-10H-phenothiazine](/img/structure/B416385.png)
![2-{[4-({4-[(2-anilino-2-oxoethyl)sulfanyl]phenyl}sulfanyl)phenyl]sulfanyl}-N-phenylacetamide](/img/structure/B416388.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416389.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B416395.png)
